(E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine
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Overview
Description
(E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a methanimine group bonded to a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine typically involves a multi-step process:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the furan ring, often using a halogenation reaction followed by a nucleophilic substitution.
Formation of the methanimine group: The methanimine group is formed by the condensation of an amine with an aldehyde or ketone under dehydrating conditions.
Final coupling: The final step involves coupling the furan ring with the methanimine group, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine
- (E)-1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine
- (E)-1-[5-(4-methylphenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine
Uniqueness
(E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine is unique due to the presence of the 4-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-21-16-8-6-15(7-9-16)20-12-17-10-11-18(22-17)13-2-4-14(19)5-3-13/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGWQRZGRJAGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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